N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a fluorine atom, and a pyridine moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Molecular docking studies of benzothiazole derivatives have been performed . These studies can provide insights into the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Pharmacokinetics
The inhibitory concentrations of newly synthesized benzothiazole molecules were compared with standard reference drugs , which could provide some insights into the compound’s pharmacokinetics.
Result of Action
tuberculosis , indicating significant anti-tubercular activity.
Action Environment
The design and development of new drugs with potential antimicrobial activity are needed due to limitations associated with existing drugs, such as toxicity, resistance, and pharmacokinetic differences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-based reagent.
Final Coupling: The final step involves coupling the benzothiazole-pyridine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and other substituents on the benzothiazole ring can be substituted using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study biochemical pathways and enzyme activities.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is unique due to the presence of the 3,4-dimethyl substituents on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-6-7-16(11-15(14)2)21(27)26(13-18-5-3-4-10-24-18)22-25-19-9-8-17(23)12-20(19)28-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODDBXXJLRTXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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